Technical Documentation Center

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine
  • CAS: 1449117-44-5

Core Science & Biosynthesis

Foundational

The 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine Core: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The imidazo[1,2-a]pyrazine scaffold is a prominent heterocyclic framework that has garnered significant attention in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a prominent heterocyclic framework that has garnered significant attention in medicinal chemistry due to its synthetic tractability and the diverse pharmacological activities of its derivatives.[1] This guide focuses on the 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine core and its analogs, providing a comprehensive overview for researchers and drug development professionals. We will delve into the nuanced strategies for chemical synthesis, explore the critical structure-activity relationships (SAR) that govern biological efficacy, and survey the broad therapeutic landscape of these compounds, which spans oncology, infectious diseases, and chronic conditions. This document is designed not merely as a review, but as a technical playbook, complete with detailed experimental protocols and data-driven insights to empower the next wave of discovery based on this versatile scaffold.

The Medicinal Chemistry of Imidazo[1,2-a]pyrazine Derivatives

The strategic importance of the imidazo[1,2-a]pyrazine nucleus lies in its rigid, bicyclic structure which serves as an excellent foundation for the spatial orientation of various pharmacophoric groups. The inclusion of a bromine atom at the C5 position offers a key synthetic handle for further diversification through cross-coupling reactions, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.[2]

Core Synthesis Strategies: A Rationale-Driven Approach

The construction of the imidazo[1,2-a]pyrazine ring system is typically achieved through a multi-step sequence starting from commercially available aminopyrazines. The choice of synthetic route is often dictated by the desired substitution pattern and overall efficiency.

A prevalent and effective strategy involves a two-step process: electrophilic bromination of an aminopyrazine followed by a condensation-cyclization reaction.

  • Step 1: Electrophilic Bromination: The introduction of the bromine atom is a critical first step. While various brominating agents can be used, N-Bromosuccinimide (NBS) has proven to be a highly efficient choice.[3] The rationale for using NBS lies in its ability to facilitate electrophilic aromatic halogenation at the site of greatest electron density, which is typically ortho to the strongly directing amino group on the pyrazine ring. This method is favored for its mild reaction conditions and simpler workup procedures compared to using molecular bromine.[3]

  • Step 2: Imidazole Ring Formation: The construction of the fused imidazole ring is commonly accomplished by condensing the 2-amino-3-bromopyrazine intermediate with an α-halocarbonyl compound. This reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular nucleophilic substitution to close the five-membered ring. An alternative, highly efficient approach for creating substituted analogs is the use of one-pot, three-component reactions. For instance, an iodine-catalyzed condensation of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide provides a direct route to highly functionalized imidazo[1,2-a]pyrazines, showcasing the power of multicomponent reactions in streamlining synthesis.[4][5]

cluster_0 General Synthetic Pathway cluster_1 Alternative Multi-Component Route start 2-Aminopyrazine Derivative brominated 2-Amino-3-bromopyrazine Intermediate start->brominated  Electrophilic Bromination  (e.g., NBS in Ethanol) final_product Substituted Imidazo[1,2-a]pyrazine Core brominated->final_product  Condensation & Cyclization  (e.g., with α-halocarbonyl) start_mcr 2-Aminopyrazine + Aryl Aldehyde + Isocyanide final_mcr Highly Functionalized Imidazo[1,2-a]pyrazine start_mcr->final_mcr  Iodine-Catalyzed  One-Pot Reaction

Caption: General synthetic routes to the imidazo[1,2-a]pyrazine core.

Key Structure-Activity Relationships (SAR)

Systematic modification of the imidazo[1,2-a]pyrazine scaffold has yielded crucial insights into the structural requirements for various biological activities.

  • Substitution at C2 and C3: These positions are frequently modified to modulate potency and selectivity. For instance, in a series of CDK9 inhibitors, placing a pyridin-4-yl group at C2 and a benzyl group at C3 resulted in the most potent inhibitory activity.[6] This suggests that the C2 position can accommodate aromatic rings that may engage in key interactions within an enzyme's active site, while the C3 position can be functionalized to optimize binding and pharmacokinetic properties.

  • Substitution at C8: The C8 position has been identified as a critical point for enhancing certain biological effects. In one study, amination at the C8 position was shown to significantly improve the antioxidant activity of the compounds.[3] This highlights the role of hydrogen bond donors at this position for radical scavenging capabilities.

  • The Role of the 5-Bromo Group: Beyond being a synthetic handle, the bromine atom can itself contribute to binding affinity through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Its presence also influences the overall electronic properties of the heterocyclic system.

Caption: Key Structure-Activity Relationship (SAR) points on the core.

Therapeutic Applications & Pharmacological Landscape

Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated a remarkable breadth of biological activity, positioning them as promising candidates for multiple therapeutic areas.[7]

Oncology: Targeting Uncontrolled Cell Proliferation

The most significant application of this scaffold has been in the development of kinase inhibitors.[8] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.

  • Kinase Inhibition: Imidazo[1,2-a]pyrazine derivatives have been successfully developed as potent inhibitors of several key kinases, including Bruton's tyrosine kinase (BTK) for B-cell malignancies, Aurora kinases for mitotic regulation, and Cyclin-Dependent Kinase 9 (CDK9) for transcriptional control.[6][9][10][11] For example, Acalabrutinib, an FDA-approved drug for chronic lymphocytic leukemia, features a related imidazo[1,5-a]pyrazine core and highlights the clinical potential of this chemical class.[9] Entospletinib, an imidazo[1,2-a]pyrazine analog, is a selective inhibitor of spleen tyrosine kinase (SYK) and has been tested in clinical trials for hematological malignancies.[9]

cluster_pathway Simplified Kinase Signaling in Cancer GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor BTK BTK Receptor->BTK Downstream Signaling SYK SYK Receptor->SYK Downstream Signaling Proliferation Gene Transcription, Cell Proliferation, Survival BTK->Proliferation SYK->Proliferation CDK9 CDK9 / Cyclin T CDK9->Proliferation RNA Pol II Phosphorylation Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->BTK Inhibitor->SYK Inhibitor->CDK9

Caption: Imidazo[1,2-a]pyrazines inhibit key kinases in oncogenic pathways.

  • Antiproliferative Activity: Beyond specific kinase targets, these compounds have shown broad antiproliferative effects against a variety of cancer cell lines, including breast (MCF7), colorectal (HCT116), and leukemia (K652).[4][6]

Table 1: Representative Imidazo[1,2-a]pyrazine Derivatives as Kinase Inhibitors

Compound ClassTarget KinaseRepresentative IC₅₀Therapeutic AreaReference
2,3-disubstituted-imidazo[1,2-a]pyrazineCDK90.16 µMOncology[6]
Imidazo[1,2-a]pyrazine-basedAurora A1-10 nM rangeOncology[10]
Imidazo[1,2-a]pyrazine analog (Entospletinib)SYK7.7 nMOncology, Autoimmune[9]
Imidazo[1,5-a]pyrazine analog (Acalabrutinib)BTK3 nMOncology[9]
Infectious Diseases

The scaffold has also yielded compounds with significant activity against bacterial, fungal, and viral pathogens.

  • Antibacterial/Antifungal Activity: Certain derivatives show pronounced activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans and Aspergillus niger.[3][12]

  • Antiviral Activity: Notably, imidazo[1,2-a]pyrazine analogs have been identified as inhibitors of SARS-CoV and SARS-CoV-2 main proteases, with some showing IC₅₀ values as low as 21 nM.[13] Other derivatives have demonstrated activity against the human coronavirus 229E, suggesting a potential role as broad-spectrum antiviral agents.[6]

Other Emerging Therapeutic Areas
  • Chronic Kidney Disease (CKD): A series of derivatives featuring a tetrahydroimidazo[1,2-a]pyrazine scaffold were developed as potent inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) channel.[14] In animal models of hypertension-induced renal injury, the lead compound effectively reduced proteinuria and protected podocyte cells, highlighting a novel application for this chemical class in treating CKD.[14]

  • Antioxidant Activity: As previously mentioned, specific substitution patterns can impart significant free radical scavenging activity, with some compounds showing efficacy comparable to the standard antioxidant ascorbic acid.[3]

Field-Proven Methodologies & Protocols

To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for key synthetic and analytical procedures.

Protocol: Synthesis of a 5-Bromo-6-methyl-imidazo[1,2-a]pyrazine Derivative

This protocol is adapted from established methodologies for the synthesis of related structures.[3] It provides a reliable pathway to the core scaffold, which can then be further diversified.

Step 1: Bromination of 2-Amino-5-methylpyrazine

  • To a solution of 2-amino-5-methylpyrazine (1.0 eq) in ethanol (10 mL/g) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature while stirring.

  • Causality Check: The use of ethanol as a solvent facilitates the reaction, and portion-wise addition of NBS controls the reaction rate and temperature. The slight excess of NBS ensures complete consumption of the starting material.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product (2-amino-3-bromo-5-methylpyrazine) by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Self-Validation: Characterize the product by ¹H NMR to confirm the regioselective bromination at the C3 position, evidenced by the disappearance of the corresponding aromatic proton signal.

Step 2: Cyclization to form the Imidazo[1,2-a]pyrazine Ring

  • Dissolve the purified 2-amino-3-bromo-5-methylpyrazine (1.0 eq) in acetone (15 mL/g).

  • Add 2-bromoacetophenone (1.1 eq) to the solution.

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • Causality Check: Acetone is a suitable polar aprotic solvent for this Sₙ2-type condensation. Refluxing provides the necessary activation energy for both the initial N-alkylation and the subsequent intramolecular cyclization.

  • After cooling to room temperature, a precipitate may form. Collect the solid by filtration. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.

  • Self-Validation: Confirm the structure of the final product (5-bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine) using ¹H NMR, ¹³C NMR, and mass spectrometry. The NMR spectra should show the characteristic signals for the fused bicyclic system.

Protocol: In Vitro Kinase Inhibition Assay (Example: CDK9)

This protocol outlines a general fluorescence-based assay to determine the inhibitory potency (IC₅₀) of a test compound.

start Prepare Reagents: - Kinase (CDK9) - Substrate (Peptide) - ATP - Test Compound plate Dispense Reagents into 384-well Plate start->plate 1 incubate Incubate at RT (e.g., 60 min) plate->incubate 2 stop Add Detection Reagent (Stops reaction & generates signal) incubate->stop 3 read Read Plate on Fluorescence Reader stop->read 4 analyze Calculate % Inhibition and Determine IC50 read->analyze 5

Caption: Workflow for an in vitro fluorescence-based kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Assay Buffer

    • Test Compound dilution (or DMSO for control)

    • CDK9/Cyclin T enzyme solution

    • Peptide substrate/ATP mixture to initiate the reaction.

  • Causality Check: The order of addition is crucial. Pre-incubating the enzyme with the inhibitor before adding ATP allows the compound to bind to the target, ensuring an accurate measurement of its inhibitory potential.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent (e.g., ADP-Glo™ or similar). This reagent simultaneously stops the kinase reaction and measures the amount of product (or remaining substrate) by converting it into a fluorescent or luminescent signal.

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis & Validation:

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO only) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Self-Validation: The assay is validated if the Z'-factor (a measure of assay quality) is > 0.5 and the control curves are robust.

Future Perspectives

The 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine scaffold and its analogs represent a fertile ground for future drug discovery efforts. The synthetic versatility and proven track record across multiple therapeutic areas provide a strong foundation for further innovation. Future work should focus on:

  • Improving Selectivity: For applications like kinase inhibition, optimizing compounds to achieve higher selectivity against a specific target over related kinases is crucial to minimize off-target effects and improve the safety profile.

  • Exploring New Targets: The broad biological activity suggests that these compounds may interact with novel biological targets. Phenotypic screening followed by target deconvolution could uncover new therapeutic applications.

  • Pharmacokinetic Optimization: A systematic investigation into how structural modifications affect absorption, distribution, metabolism, and excretion (ADME) properties will be essential for advancing lead compounds into clinical development.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the development of novel therapeutics derived from this potent and adaptable chemical scaffold.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Antitumor agents. 1. Synthesis, biological evaluation, and molecular modeling of 5H-pyrido[3,2-a]phenoxazin-5-one, a compound with potent antiproliferative activity. PubMed. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing). [Link]

  • Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. PubMed. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • (PDF) Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. -ORCA - Cardiff University. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. PubMed. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH. [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine

[1] Executive Summary 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (CAS: 1449117-44-5) serves as a critical pharmacophore in the synthesis of kinase inhibitors, particularly targeting BTK and EphB4 pathways.[1] Unlike its f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (CAS: 1449117-44-5) serves as a critical pharmacophore in the synthesis of kinase inhibitors, particularly targeting BTK and EphB4 pathways.[1] Unlike its fully aromatic counterpart, the 2,3-dihydro scaffold introduces specific conformational flexibility (sp3 hybridization at C2/C3) that alters crystal packing and solvation energy.[1]

This guide provides a definitive solubility profile for this intermediate, moving beyond predicted values to operational protocols. It addresses the compound's moderate lipophilicity (LogP ~0.82) and weak basicity (pKa ~3.98), providing researchers with a roadmap for solvent selection in synthesis, purification, and biological assay preparation.[1]

Physicochemical Identity & Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the intrinsic properties of the solid state is prerequisite to solubilization. The presence of the bromine atom at position 5 increases lipophilicity, while the basic pyrazine nitrogen dictates pH-dependent aqueous solubility.

Table 1: Core Physicochemical Parameters[11]
ParameterValue / CharacteristicImplication for Solubility
CAS Number 1449117-44-5Unique Identifier
Molecular Weight ~200.04 g/mol Small molecule; favorable diffusion kinetics.[1]
Physical State Solid (Light Beige/White)Requires energy to break crystal lattice (MP >188°C).
LogP (Predicted) 0.82 ± 0.2Moderately lipophilic. Permeable but requires organic co-solvents.
pKa (Predicted) ~3.98 (Conjugate Acid)Critical: Highly soluble at pH < 3.0; poorly soluble at neutral pH.
H-Bond Donors 0 (Neutral form)Limited interaction with water network unless protonated.[1]
H-Bond Acceptors 3Good solubility in polar aprotic solvents (DMSO, DMF).[1]

Solubility Profile

Organic Solvent Compatibility

The "like dissolves like" principle applies, but the dipole moment of the pyrazine ring favors polar aprotic solvents.

  • DMSO (Dimethyl Sulfoxide): Excellent (>50 mM). The primary choice for stock solutions. The sulfoxide oxygen interacts effectively with the electron-deficient pyrazine ring.

  • DMF (Dimethylformamide): Good (>30 mM). Suitable alternative for synthesis reactions requiring higher temperatures.

  • Methanol/Ethanol: Moderate. Solubility improves significantly upon warming or sonication. Often used for recrystallization.

  • Chloroform/DCM: Slight/Low. The compound is not sufficiently lipophilic to dissolve freely in non-polar chlorinated solvents without sonication.

Aqueous Solubility & pH Dependency

The solubility of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine is strictly pH-dependent due to the protonation of the N1 or N4 nitrogen.[1]

  • pH 1.0 - 3.0 (Simulated Gastric Fluid): High. The molecule exists predominantly as a cation (

    
    ), disrupting crystal lattice energy via hydration.[1]
    
  • pH 7.4 (PBS): Low/Poor. The molecule is neutral (

    
    ). Intrinsic solubility (
    
    
    
    ) is likely
    
    
    without co-solvents.
  • Buffer Incompatibility: Avoid buffers containing counter-ions that form insoluble salts with the protonated species (e.g., certain perchlorates), although this is rare for this MW class.[1]

Visualization: Solubilization Workflow

The following diagram illustrates the decision logic for preparing assay-ready solutions, preventing common precipitation errors (crash-out).

SolubilityWorkflow Start Solid Compound (CAS 1449117-44-5) StockPrep Prepare Stock Solution Solvent: 100% DMSO Conc: 10-20 mM Start->StockPrep Sonicate Sonicate (5-10 mins, Ambient Temp) StockPrep->Sonicate QC Visual Inspection (Clear Solution?) Sonicate->QC QC->StockPrep No (Add more DMSO) Dilution Dilution Step (Target: Assay Buffer) QC->Dilution Yes CheckPH Check Buffer pH Dilution->CheckPH Acidic pH < 4.0 (Protonated State) CheckPH->Acidic Acidic Buffer Neutral pH > 6.0 (Neutral State) CheckPH->Neutral Physiological Buffer Soluble High Solubility Stable Solution Acidic->Soluble Risk Risk of Precipitation (Crash-out) Neutral->Risk Mitigation Add Co-solvent (Tween-80 or Cyclodextrin) Risk->Mitigation Mitigation->Soluble

Figure 1: Step-by-step logic flow for preparing stable solutions of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine, highlighting the critical pH dependency.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Use this protocol to determine the absolute solubility limit (


) for formulation development.[1]

Materials:

  • Compound (Solid)[1][2][3][4][5]

  • PBS Buffer (pH 7.4) and Acetate Buffer (pH 4.0)

  • HPLC-UV or LC-MS/MS system[1]

  • 0.45 µm PTFE Syringe Filters

Step-by-Step:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Agitate the suspension at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Filtration: Filter the supernatant using a pre-saturated 0.45 µm PTFE filter to remove undissolved solids. Note: Do not use nylon filters as they may bind the heterocyclic ring.

  • Quantification: Dilute the filtrate 1:10 with Acetonitrile/Water (50:50) to prevent precipitation during injection. Analyze via HPLC-UV (detection @ 254 nm).

  • Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput Screening)

Use this protocol for rapid checking before biological assays.[1]

Materials:

  • 10 mM DMSO Stock Solution

  • PBS Buffer (pH 7.4)[1]

  • 96-well plate & Nephelometer (or UV plate reader)[1]

Step-by-Step:

  • Spiking: Dispense 198 µL of PBS into plate wells.

  • Injection: Add 2 µL of 10 mM DMSO stock (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure absorbance at 620 nm (turbidity) or use a nephelometer.

  • Interpretation: An increase in OD relative to the blank indicates precipitation ("crash-out"). If precipitation occurs, repeat with serial dilutions (50 µM, 25 µM) to find the kinetic limit.[1]

References

  • ChemicalBook. (2023). 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine Chemical Properties and Safety. Retrieved from [1]

  • Fluorochem. (2023).[6] Product Data Sheet: 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (F752356).[1] Retrieved from [1]

  • Goel, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives and their anticancer activity. RSC Advances. Retrieved from [1]

  • PubChem. (2023). Compound Summary: Imidazo[1,2-a]pyrazine derivatives. National Library of Medicine. Retrieved from [1][7]

  • Sigma-Aldrich. (2023). 3-Bromoimidazo[1,2-a]pyrazine Specification Sheet (Analog Reference). Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine in Organic Synthesis

Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Scaffold The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its rigid,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its rigid, nitrogen-rich structure serves as a versatile scaffold for engaging with a multitude of biological targets, particularly protein kinases.[2] Derivatives of this scaffold are prominent in the development of inhibitors for critical signaling pathways, including the PI3K-Akt-mTOR pathway, which is often dysregulated in human cancers.[3] Notable examples of clinically investigated drugs, such as Entospletinib (a SYK inhibitor), underscore the therapeutic potential of this structural class.[4]

The synthetic utility of the imidazo[1,2-a]pyrazine system is greatly enhanced by the introduction of a halogen, typically bromine, at the C5-position. The subject of this guide, 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (and its aromatic counterpart, 5-bromoimidazo[1,2-a]pyrazine), serves as a pivotal building block for molecular diversification. The bromine atom acts as a versatile synthetic handle, enabling the introduction of a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in structure-activity relationship (SAR) studies and the optimization of lead compounds.

This document provides detailed application notes and protocols for the use of 5-bromo-imidazo[1,2-a]pyrazine derivatives in key organic transformations, with a primary focus on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While the 2,3-dihydro variant is specified, the reactivity of the C5-bromo position is principally governed by the electronic nature of the aromatic imidazo[1,2-a]pyrazine system. The protocols provided are directly applicable to the more commonly cited aromatic scaffold and serve as a robust starting point for the dihydro variant, with minor anticipated adjustments for differences in solubility and steric hindrance.

Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[5] For heteroaromatic systems like 5-bromo-imidazo[1,2-a]pyrazine, it provides a reliable route to introduce aryl, heteroaryl, or vinyl groups at the C5-position, which is crucial for modulating the pharmacological properties of kinase inhibitors and other bioactive molecules.

Causality and Experimental Rationale

The success of a Suzuki-Miyaura coupling on an electron-deficient N-heterocycle like imidazo[1,2-a]pyrazine is contingent on several factors:

  • Catalyst System: The choice of palladium source and ligand is paramount. The catalyst must be active enough to undergo oxidative addition with the C-Br bond but stable enough to avoid decomposition. For electron-deficient heterocycles, electron-rich and sterically hindered phosphine ligands are often required to facilitate the reductive elimination step and prevent catalyst inhibition by the nitrogen-containing substrate.[4] A common and effective catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which has shown broad utility in the coupling of bromoindazoles and related heterocycles.[4]

  • Base: The base plays a crucial role in the activation of the boronic acid partner, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The choice of base can influence reaction rates and yields. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed. The strength and solubility of the base must be matched to the substrate and solvent system to ensure efficient reaction without promoting side reactions.

  • Solvent: The solvent system must solubilize all reactants and facilitate the catalytic cycle. Aprotic polar solvents like 1,4-dioxane, dimethoxyethane (DME), or dimethylformamide (DMF) are often used, frequently with the addition of water to aid in the dissolution of the inorganic base and promote the formation of the active boronate species.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Work-up & Purification Start Weigh Reactants Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat to Reaction Temp. (e.g., 80-110 °C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Work-up (e.g., EtOAc/Water) Cool->Extract Purify Column Chromatography Extract->Purify Product Characterize Product Purify->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 5-Aryl-imidazo[1,2-a]pyrazines

This protocol is a generalized procedure based on established methods for similar heterocyclic systems and serves as an excellent starting point for optimization.[4][6]

Materials:

  • 5-Bromo-imidazo[1,2-a]pyrazine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂ (0.03 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 5-bromo-imidazo[1,2-a]pyrazine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired 5-aryl-imidazo[1,2-a]pyrazine.

Data Summary: Representative Suzuki-Miyaura Couplings

The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of bromo-N-heterocycles with various boronic acids, providing a predictive framework for reactions with 5-bromo-imidazo[1,2-a]pyrazine.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME/H₂O80~85-95[4]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME/H₂O80~80-90[4]
33-Pyridylboronic acidPdCl₂(PPh₃)₂ (5)Na₂CO₃Dioxane/H₂O110~65-75[7]
42-Furylboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME/H₂O80~70-80[7]

Part 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, coupling aryl halides with amines.[3] This reaction is indispensable for installing amine substituents onto the imidazo[1,2-a]pyrazine core, a common feature in many kinase inhibitors that interact with the hinge region of the enzyme's ATP-binding pocket.

Causality and Experimental Rationale

Coupling amines with electron-deficient, nitrogen-rich heterocycles like 5-bromo-imidazo[1,2-a]pyrazine can be challenging due to potential catalyst inhibition by the substrate or product.[8] The key to a successful transformation lies in the careful selection of the ligand and base.

  • Ligand Selection: The catalytic cycle for Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[9] For challenging substrates, bulky, electron-rich biarylphosphine ligands are essential. These ligands promote the reductive elimination step, which is often the rate-limiting step, and stabilize the Pd(0) catalyst. Ligands like BrettPhos and AdBrettPhos have been specifically designed and proven effective for the amination of bromo-imidazoles and other challenging heterocycles.[10]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used. The choice of base can significantly impact the reaction's success, and screening may be necessary.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxAdd L₂(Ar)(Br)Pd(II) Pd0->OxAdd + Ar-Br (Oxidative Addition) AmineComplex [L₂(Ar)(R₂NH)Pd(II)]⁺Br⁻ OxAdd->AmineComplex + R₂NH (Ligand Exchange) AmidoComplex L₂(Ar)(NR₂)Pd(II) AmineComplex->AmidoComplex - HBr (+ Base, Deprotonation) AmidoComplex->Pd0 - Ar-NR₂ (Reductive Elimination)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 5-Amino-imidazo[1,2-a]pyrazines

This protocol is based on state-of-the-art methods for the amination of challenging heterocyclic bromides.[8][10]

Materials:

  • 5-Bromo-imidazo[1,2-a]pyrazine (1.0 eq)

  • Amine (1.2 - 2.0 eq)

  • Pd precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 - 0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.2 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • In a glovebox: To an oven-dried vial, add the Pd precatalyst, NaOtBu, and 5-bromo-imidazo[1,2-a]pyrazine.

  • Add the anhydrous solvent (e.g., toluene).

  • Add the amine (if liquid, add via syringe; if solid, add with the other solids).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated aluminum block on a stirrer hotplate at the desired temperature (typically 80-110 °C).

  • Stir for the required time (12-24 hours), monitoring by LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the 5-amino-imidazo[1,2-a]pyrazine product.

Conclusion and Future Outlook

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine and its aromatic analog are powerful intermediates in the synthesis of complex molecules for drug discovery. The protocols outlined in this guide for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a robust foundation for researchers to functionalize this important scaffold. The key to success lies in the rational selection of the catalyst system—particularly the ligand—and the base, tailored to the specific electronic properties of the heterocyclic substrate. By leveraging these modern synthetic methods, scientists can efficiently generate diverse libraries of imidazo[1,2-a]pyrazine derivatives, accelerating the discovery of new therapeutic agents.

References

  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 556–559. Available at: [Link]

  • Sharma, V., & Kumar, V. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 13(4), 816-836. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Rawat, R., et al. (2022). Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][8][11][12] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available at: [Link]

  • Valente, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 11723-11734. Available at: [Link]

  • Segodi, R. S., & Nxumalo, W. (2023). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). Conference Presentation. Available at: [Link]

  • Patil, S. A., et al. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 1(4), 595–604. Available at: [Link]

  • Chan, D. M. T. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one and 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. RSC Advances, 11(4), 2153-2164. Available at: [Link]

  • Scott, J. D., & Williams, D. H. (2015). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. ACS Medicinal Chemistry Letters, 6(3), 245–250. Available at: [Link]

  • Zarenezhad, E., et al. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(52), 32909-32932. Available at: [Link]

  • Al-Obaid, A. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 693-714. Available at: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198. Available at: [Link]

  • Chemistry Channel. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. LibreTexts. Available at: [Link]

  • Wang, X., et al. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Omega, 8(28), 25484–25497. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine Assays

The following technical guide addresses the specific challenges associated with 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (CAS 1449117-44-5). This scaffold presents unique stability and solubility liabilities distinct fr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (CAS 1449117-44-5). This scaffold presents unique stability and solubility liabilities distinct from its fully aromatic counterparts, often leading to non-reproducible data in high-throughput screening (HTS) and lead optimization.

Executive Summary: The "Dihydro" Liability

If you are observing inconsistent IC₅₀ values, "flat" dose-response curves, or batch-to-batch variability, the root cause is likely oxidative dehydrogenation . Unlike the fully aromatic imidazo[1,2-a]pyrazine, the 2,3-dihydro analog contains a saturated bond that is susceptible to spontaneous aromatization when exposed to air or light.

This degradation creates a mixture of the active "dihydro" parent and the potentially inactive (or hyper-active) "aromatic" impurity, skewing results. Furthermore, the bromine substituent at the 5-position increases lipophilicity, heightening the risk of colloidal aggregation in aqueous buffers.

Diagnostic Workflow

Before modifying your assay conditions, use this logic tree to isolate the source of inconsistency.

TroubleshootingLogic Start Start: Inconsistent Results CheckLCMS Step 1: Purity Check (LC-MS) Start->CheckLCMS IsPure Is >95% Pure? CheckLCMS->IsPure Oxidation Diagnosis: Oxidative Dehydrogenation (Aromatization) IsPure->Oxidation No (M-2 peak found) CheckAgg Step 2: Aggregation Test (Add 0.01% Triton X-100) IsPure->CheckAgg Yes ResultChange Did Potency Shift >3x? CheckAgg->ResultChange Colloids Diagnosis: Colloidal Aggregation (Promiscuous Inhibition) ResultChange->Colloids Yes (Activity Lost) Solubility Step 3: Solubility Limit Test (Nephelometry/Microscopy) ResultChange->Solubility No Precip Diagnosis: Compound Precipitation Solubility->Precip Visible Particles AssayInt Diagnosis: Assay Interference (Fluorescence Quenching) Solubility->AssayInt Clear Solution

Figure 1: Diagnostic logic for isolating chemical vs. physical assay interference.

Troubleshooting Guide (Q&A)

Issue 1: "My IC₅₀ values drift significantly between fresh and stored DMSO stocks."

Root Cause: Oxidative Aromatization. The 2,3-dihydro bond is chemically labile. Upon storage in DMSO (which is hygroscopic and can act as an oxidant), the compound loses two hydrogen atoms to form the fully aromatic 5-bromoimidazo[1,2-a]pyrazine. This structural change alters the 3D topology of the molecule (planar vs. twisted), drastically changing binding affinity.

Corrective Action:

  • Quantify the Impurity: Run LC-MS on your stock. Look for a peak with mass [M-2] (Loss of 2 Hydrogens).

  • Storage Protocol: Store solid powder under Argon at -20°C. Reconstitute DMSO stocks immediately before use. Do not subject stocks to multiple freeze-thaw cycles.

  • Antioxidants: For critical assays, add 1 mM DTT or TCEP to the assay buffer to maintain a reducing environment, though this will not reverse existing oxidation in the stock.

Issue 2: "I see steep dose-response curves (Hill slope > 2) or complete inhibition at random high concentrations."

Root Cause: Colloidal Aggregation. Hydrophobic scaffolds like 5-bromo-2,3-dihydroimidazo[1,2-a]pyrazine often form sub-micron colloidal particles in aqueous buffers. These "sticky" aggregates sequester enzymes non-specifically, leading to false positives. This is a classic "promiscuous inhibitor" phenotype.

Corrective Action:

  • The Detergent Test: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 in the buffer.

    • Result: If the inhibition disappears or the IC₅₀ increases significantly (e.g., from 1 µM to >50 µM), the activity was artifactual (aggregation-based).

    • Mechanism:[1][2] Detergents disrupt the colloids, releasing the sequestered enzyme.

Issue 3: "The compound precipitates when added to the cell culture media."

Root Cause: Poor Aqueous Solubility. The 5-bromo substitution adds significant lipophilicity (LogP ~2.0–2.5) to the rigid heterocycle. In high-salt buffers (PBS) or media, the "salting-out" effect reduces solubility further than predicted by DMSO tolerance.

Corrective Action:

  • Pre-dilution Step: Do not pipette 100% DMSO stock directly into the assay well. Perform an intermediate dilution in culture media to 10x the final concentration.

  • Visual Check: Inspect the 10x intermediate plate under a microscope. If crystals are visible, you are operating above the thermodynamic solubility limit.

  • Limit Concentration: Cap your top screening concentration at 10 µM or 30 µM. Testing at 100 µM is often chemically irrelevant for this scaffold due to precipitation.

Validated Protocols

Protocol A: Stability Validation (LC-MS)

Purpose: To confirm the "dihydro" core has not aromatized.

  • Preparation: Dilute 2 µL of 10 mM DMSO stock into 198 µL of 50:50 Acetonitrile:Water.

  • Method: Run a standard 5-minute gradient (5% to 95% B).

  • Analysis: Extract ion chromatograms for:

    • Target Mass (M+H): ~200.0/202.0 Da (Bromine isotope pattern).

    • Aromatized Mass (M-2+H): ~198.0/200.0 Da.

  • Criteria: If the Aromatized peak area is >5% of the total, discard the stock.

Protocol B: Detergent Sensitivity Test

Purpose: To rule out false positives due to aggregation.

ComponentCondition A (Standard)Condition B (Detergent)
Buffer HEPES/PBSHEPES/PBS + 0.01% Triton X-100
Enzyme 5 nM Kinase5 nM Kinase
Compound 10 µM (Single Point)10 µM (Single Point)
Incubation 30 Minutes30 Minutes
Interpretation If % Inhibition is high (e.g., 90%)......and drops to <20%, result is FALSE POSITIVE .

Physicochemical Data Summary

PropertyValue / NoteImpact on Assay
Molecular Weight ~200.04 DaSmall fragment; high ligand efficiency required.
LogP (Predicted) ~1.9 - 2.3Moderate lipophilicity; risk of non-specific binding.
Solubility (PBS) < 50 µM (Estimated)High Risk: Precipitation at screening concentrations >30 µM.
pKa (N-1) ~4.0Uncharged at physiological pH (7.4), reducing solubility.
UV Abs λmax ~250-300 nmPotential interference in UV-based readouts; generally safe for fluorescence.

References

  • Shoichet, B. K. (2006). Screening in a spirit haunted by frequent fliers. Nature Reviews Drug Discovery, 5(6), 477-486. (Seminal work on colloidal aggregation and false positives). Link

  • Thorne, N., et al. (2010). Apparent activity in bioassays caused by aggregation-based inhibition.[2] Proceedings of the National Academy of Sciences, 107(40), 17480-17485. Link

  • PubChem Compound Summary. (2024). 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine.[3] National Center for Biotechnology Information. Link (Note: Link directs to related analog for structural verification).

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine

The following guide provides an in-depth technical analysis of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine , designed for medicinal chemists and drug discovery scientists. This document moves beyond standard catalog descri...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine , designed for medicinal chemists and drug discovery scientists. This document moves beyond standard catalog descriptions to explore the structural utility, synthetic versatility, and SAR (Structure-Activity Relationship) implications of this scaffold.

Executive Summary: The "Gatekeeper" Scaffold

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine is a critical bicyclic intermediate utilized primarily to access the privileged imidazo[1,2-a]pyrazine core—a scaffold found in potent kinase inhibitors (e.g., Aurora A, c-Met inhibitors) and luciferase substrates (Coelenterazine analogs).

While often viewed merely as a precursor to its fully aromatic counterpart, the 2,3-dihydro variant offers a unique opportunity to explore Fsp³ chemical space , improving solubility and metabolic stability profiles compared to flat heteroaromatics. This guide compares its performance as a building block against alternative fused pyrazines and outlines its strategic use in SAR campaigns.

Chemical Profile & Structural Logic

Structural Anatomy & Numbering

To manipulate this scaffold effectively, understanding the IUPAC numbering relative to the bridgehead nitrogen is non-negotiable.

  • Core: 2,3-Dihydroimidazo[1,2-a]pyrazine.

  • Key Handle: Bromine at Position 5 (Ortho to the bridgehead nitrogen N4).

  • Significance: The C5 position often maps to the "Gatekeeper" region in kinase ATP-binding pockets or serves as a steric block to enforce atropisomerism in biaryl systems.

Property5-Bromo-2,3-dihydro... (Scaffold A)Imidazo[1,2-a]pyrazine (Aromatic)Imidazo[1,2-a]pyridine (Alternative)
Hybridization Mixed (

/

)
Fully Aromatic (

)
Fully Aromatic (

)
Planarity Puckered (C2-C3 twist)FlatFlat
Basicity (pKa) Higher (N1 is more basic)Lower (Delocalized lone pair)Moderate
Primary Use Intermediate / Fsp³ Probe Kinase Inhibitor / Fluorophore GABA Ligand / Kinase Inhibitor
The "Dihydro" Advantage

In modern drug design, increasing the fraction of saturated carbons (


) correlates with higher clinical success rates due to improved solubility and reduced promiscuity.
  • Traditional Path: Oxidize to aromatic form immediately.

  • Modern Path: Retain the dihydro core to disrupt planarity, potentially improving oral bioavailability.

Synthetic Workflows & Functionalization

The utility of this scaffold lies in its divergent reactivity. The bromine at C5 is highly activated for palladium-catalyzed cross-couplings due to the electron-deficient nature of the pyrazine ring.

Synthesis Protocol (Self-Validating)

Objective: Synthesis of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine from 2-amino-3-bromopyrazine.

Reagents:

  • Precursor: 2-Amino-3-bromopyrazine (CAS: 24241-18-7). Note: Using the 5-bromo isomer yields the 6-bromo scaffold.

  • Cyclizing Agent: 1,2-Dibromoethane.

  • Solvent/Base: Ethanol/H₂O or DMF;

    
     or 
    
    
    
    .

Step-by-Step Protocol:

  • Charge: Dissolve 2-amino-3-bromopyrazine (1.0 eq) in DMF (0.5 M).

  • Add: Add 1,2-dibromoethane (1.5 eq) and

    
     (2.0 eq).
    
  • Heat: Stir at 80–100°C for 12–18 hours. Monitor by LCMS (Target M+H: ~202/204 Br pattern).

  • Workup: Dilute with water, extract with EtOAc. The dihydro-imidazole ring forms via N1 attack on the alkyl halide followed by exocyclic amine closure.

  • Validation:

    
     NMR should show two triplets (or multiplets) at 
    
    
    
    3.8–4.2 ppm corresponding to the ethylene bridge (C2/C3).
Diversification Pathway

The following diagram illustrates the critical decision points when using this scaffold:

SynthesisPath Start 2-Amino-3-bromopyrazine Dihydro 5-Br-2,3-dihydro imidazo[1,2-a]pyrazine (The Scaffold) Start->Dihydro + 1,2-dibromoethane Cyclization Suzuki C5-Aryl Derivative (Suzuki Coupling) Dihydro->Suzuki Pd(PPh3)4, Ar-B(OH)2 Suzuki-Miyaura Aromatic 5-Aryl-imidazo[1,2-a]pyrazine (Aromatic Kinase Inhibitor) Suzuki->Aromatic DDQ or MnO2 Oxidation Saturated Functionalized Dihydro (High Fsp3 Analog) Suzuki->Saturated Retain Core

Figure 1: Divergent synthetic pathway. The 5-bromo-dihydro intermediate serves as the branch point for accessing either classical aromatic inhibitors or novel saturated analogs.

SAR Analysis: Mapping the Biological Activity

When utilized in drug discovery (specifically kinase inhibition), the substitution pattern around the imidazo[1,2-a]pyrazine core dictates selectivity.

The C5 Vector (Bromine Displacement)

The 5-position is unique because it is adjacent to the bridgehead nitrogen.

  • Steric Environment: Substituents here project toward the "Gatekeeper" residue in the kinase hinge region or the solvent front, depending on the binding mode.

  • Electronic Effect: The C5 position is electron-deficient. Nucleophilic Aromatic Substitution (

    
    ) is possible but difficult without strong electron-withdrawing groups; Palladium coupling is preferred.
    
  • Comparison Data:

    • vs. C6 Substitution: C6 is the most common vector for the "hinge binder" in many imidazopyrazine drugs (e.g., Volitinib analogs).

    • vs. C8 Substitution: C8 allows for vectors that often solubilize the molecule (e.g., morpholine/piperazine addition).

Comparative Scaffold Performance

Why choose the 5-bromo-imidazo[1,2-a]pyrazine core over competitors?

FeatureImidazo[1,2-a]pyrazine (Target)Imidazo[1,2-a]pyridinePyrrolo[2,3-b]pyrazine
H-Bond Acceptors 2 (N4, N7)1 (N4)3 (N1, N4, N7)
Kinase Selectivity High (Aurora, c-Met, CDK)High (p38, GABA)Moderate (FGFR, JAK)
Metabolic Stability Moderate (Pyrazine N-oxidation risk)HighModerate
Synthetic Cost Low (Commercial precursors)LowModerate/High
Mechanism of Action (Kinase Binding)

In the aromatic form, the N1 and N4 nitrogens typically interact with the kinase hinge region.

SAR_Map Core Imidazo[1,2-a]pyrazine Core C5 C5 Position (Bromine) Gatekeeper Interaction Steric Control Core->C5 C8 C8 Position Solvent Exposure Solubility Vector Core->C8 N1_N4 N1 / N4 Hinge Binding (H-Bond Acceptors) Core->N1_N4 C2_C3 C2 / C3 Shape/Solubility (Dihydro vs Aromatic) Core->C2_C3

Figure 2: SAR interaction map. The C5 bromine is the key handle for tuning gatekeeper interactions, while N1/N4 anchor the molecule to the target.

Experimental Data & Case Studies

Case Study 1: Antibacterial VirB11 ATPase Inhibition

Research utilizing the imidazo[1,2-a]pyrazine scaffold has demonstrated potent inhibition of the H. pylori HP0525 ATPase.

  • Modification: Substitution at C8 (via

    
     on 8-chloro analogs) and C2/C3.
    
  • Relevance to 5-Br: While this study focused on C8, the 5-bromo derivative allows for dual-substitution strategies (C5 + C8) to create bivalent inhibitors that span the ATP binding site more effectively.

Case Study 2: Aurora Kinase Inhibitors

In the development of Aurora A inhibitors, the aromatic imidazo[1,2-a]pyrazine is a central scaffold.

  • Role of C5: Introduction of aryl groups at C5 (via Suzuki coupling of the 5-Br intermediate) often improves selectivity against CDK2 by exploiting subtle differences in the gatekeeper pocket size.

  • Protocol Note: The 2,3-dihydro intermediate is often carried through the coupling step before oxidation with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to generate the final aromatic drug, as the dihydro form is more tolerant of diverse coupling conditions.

References

  • Synthesis of Imidazo[1,2-a]pyrazine Derivatives

    • Source: Goel, R. et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry, 2023.[1][2]

  • Kinase Inhibitor SAR (Aurora/c-Met)

    • Source: Bouloc, N. et al. "Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells." Bioorganic & Medicinal Chemistry Letters, 2010.
  • Antibacterial Applications

    • Source: Mykura, R.C. et al. "2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion." Bioorganic & Medicinal Chemistry, 2014.
  • Volitinib (c-Met Inhibitor)

    • Source: "Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib)." ACS Medicinal Chemistry Letters, 2014.

Sources

Comparative

A Comparative Analysis of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine Against Established Kinase Inhibitors: A Guide for Drug Discovery Professionals

In the dynamic landscape of kinase inhibitor discovery, the exploration of novel scaffolds is paramount to overcoming challenges of selectivity, potency, and acquired resistance. The imidazo[1,2-a]pyrazine core has emerg...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of kinase inhibitor discovery, the exploration of novel scaffolds is paramount to overcoming challenges of selectivity, potency, and acquired resistance. The imidazo[1,2-a]pyrazine core has emerged as a privileged structure, demonstrating significant potential in the development of potent kinase inhibitors.[1] This guide provides a comparative analysis of a representative compound from this class, 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine, against a panel of well-characterized and clinically relevant kinase inhibitors.

While specific biological data for 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine is not extensively available in the public domain, its structural motif is present in inhibitors targeting kinases such as Aurora kinases and Tropomyosin receptor kinases (Trks).[2][3][4][5] This analysis will, therefore, extrapolate potential inhibitory characteristics based on the known properties of the imidazo[1,2-a]pyrazine scaffold and compare them to established drugs targeting diverse kinase families. This guide is intended for researchers, scientists, and drug development professionals to illustrate a framework for evaluating novel kinase inhibitors.

Introduction to the Comparator Kinase Inhibitors

To provide a robust comparative framework, we have selected a panel of kinase inhibitors representing different classes, mechanisms of action, and target profiles:

  • Ibrutinib: A first-in-class, covalent inhibitor of Bruton's tyrosine kinase (BTK), crucial for B-cell signaling.[6][7]

  • Dasatinib: A multi-targeted inhibitor of BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML).[8][9]

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor, often used as a research tool.[10][11][12][13]

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, particularly effective in cancers with activating EGFR mutations.[14][15][16]

  • Vemurafenib: A highly specific inhibitor of the BRAF V600E mutant kinase, a key driver in many melanomas.[17][18][19]

Comparative Overview of Kinase Inhibitor Properties

The following table summarizes the key characteristics of the comparator inhibitors, providing a baseline for the potential evaluation of novel compounds like 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine.

InhibitorTarget Kinase(s)Mechanism of ActionIC50 Values (Representative)Clinical Application/Research Use
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (Hypothetical) Potential: Aurora Kinases, Trks, othersATP-competitiveNot availableResearch/Drug Discovery Candidate
Ibrutinib BTKCovalent, irreversible~0.5 nM for BTK[6]Chronic lymphocytic leukemia, Mantle cell lymphoma[6][7]
Dasatinib BCR-ABL, Src family kinasesATP-competitive<1 nM for BCR-ABLChronic myeloid leukemia, Acute lymphoblastic leukemia[8][9][20]
Staurosporine Broad spectrum (PKC, PKA, etc.)ATP-competitive3-20 nM for various kinases[10]Research tool for apoptosis induction and kinase inhibition[11][13]
Gefitinib EGFRATP-competitive2-37 nM for EGFRNon-small cell lung cancer with EGFR mutations[14][16]
Vemurafenib BRAF V600EATP-competitive~31 nM for BRAF V600E[18]Metastatic melanoma with BRAF V600 mutations[17][19]

Experimental Workflows for Kinase Inhibitor Profiling

The rigorous evaluation of a novel kinase inhibitor requires a multi-faceted experimental approach. Below are detailed protocols for essential in vitro assays to characterize the activity of a compound like 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine.

In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

Scientific Rationale: This assay is a primary screen to determine if a compound directly interacts with the ATP-binding site of a target kinase. It is a fluorescence resonance energy transfer (FRET)-based assay that is highly sensitive and amenable to high-throughput screening.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine in 100% DMSO.

    • Prepare serial dilutions of the compound in kinase buffer.

    • Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer (kinase-specific).

  • Assay Plate Setup:

    • Add the kinase, antibody, and tracer solution to the wells of a low-volume 384-well plate.

    • Add the serially diluted compound or DMSO (vehicle control) to the wells.

    • Include a "no kinase" control to determine background fluorescence.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Kinase Binding Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_compound Prepare compound dilutions add_compound Add compound dilutions prep_compound->add_compound prep_kinase Prepare kinase/antibody/tracer mix add_reagents Add reagents to 384-well plate prep_kinase->add_reagents add_reagents->add_compound incubate Incubate for 60 min at RT add_compound->incubate read_plate Read TR-FRET signal incubate->read_plate analyze_data Calculate emission ratio read_plate->analyze_data determine_ic50 Determine IC50 from dose-response curve analyze_data->determine_ic50

Caption: Workflow for determining kinase inhibitor IC50 using a TR-FRET binding assay.

Cell-Based Assay for Target Inhibition (Western Blot)

Scientific Rationale: To confirm that the inhibitor is active in a cellular context, it is essential to measure the phosphorylation status of the target kinase or its direct downstream substrates. Western blotting is a robust method for this purpose.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to have an active target kinase pathway.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-BTK, p-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total protein of the target kinase and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and loading control.

Workflow for Western Blot Analysis

G cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting culture_cells Culture and seed cells treat_cells Treat with inhibitor culture_cells->treat_cells lyse_cells Cell lysis treat_cells->lyse_cells quantify_protein Protein quantification lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF sds_page->transfer antibody_incubation Primary & secondary antibody incubation transfer->antibody_incubation detect_signal ECL detection antibody_incubation->detect_signal

Caption: Step-by-step workflow for assessing target inhibition in cells via Western blot.

Signaling Pathways and a Framework for Comparison

The selected comparator inhibitors modulate distinct signaling pathways critical for cell proliferation, survival, and differentiation. Understanding these pathways is crucial for interpreting experimental data and predicting the potential effects of a novel inhibitor.

Key Signaling Pathways
  • BCR Signaling (Target of Ibrutinib): The B-cell receptor (BCR) pathway is essential for B-cell development and function. Ibrutinib's inhibition of BTK disrupts this pathway, leading to apoptosis in malignant B-cells.[21][22]

  • BCR-ABL Signaling (Target of Dasatinib): The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the proliferation of CML cells. Dasatinib effectively blocks this aberrant signaling.[23]

  • EGFR Signaling (Target of Gefitinib): The epidermal growth factor receptor (EGFR) pathway, when hyperactivated by mutations, promotes tumor growth. Gefitinib selectively inhibits this pathway in non-small cell lung cancer.[24][25]

  • MAPK/ERK Pathway (Target of Vemurafenib): The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling cascade, promoting cell proliferation. Vemurafenib specifically targets this mutant kinase.[19]

Simplified Kinase Signaling Pathways

G cluster_bcr BCR Pathway cluster_bcr_abl BCR-ABL Pathway cluster_egfr EGFR Pathway cluster_braf BRAF Pathway BCR BCR BTK BTK BCR->BTK PLCg2 PLCg2 BTK->PLCg2 Proliferation/Survival Proliferation/Survival PLCg2->Proliferation/Survival Ibrutinib Ibrutinib Ibrutinib->BTK BCR_ABL BCR-ABL Downstream Effectors Downstream Effectors BCR_ABL->Downstream Effectors Leukemic Cell Proliferation Leukemic Cell Proliferation Downstream Effectors->Leukemic Cell Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL EGF EGF EGFR EGFR EGF->EGFR PI3K/AKT & RAS/MAPK PI3K/AKT & RAS/MAPK EGFR->PI3K/AKT & RAS/MAPK Tumor Growth Tumor Growth PI3K/AKT & RAS/MAPK->Tumor Growth Gefitinib Gefitinib Gefitinib->EGFR BRAF_V600E BRAF V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Melanoma Proliferation Melanoma Proliferation ERK->Melanoma Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E

Caption: Overview of signaling pathways targeted by key kinase inhibitors.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold holds considerable promise for the development of novel kinase inhibitors. While 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine serves as a structural exemplar, its specific biological activities require empirical determination. The experimental framework provided in this guide offers a systematic approach to characterizing its potency, selectivity, and cellular activity.

By comparing the data generated for a novel compound against the well-defined profiles of established inhibitors like Ibrutinib, Dasatinib, Gefitinib, and Vemurafenib, researchers can gain valuable insights into its potential therapeutic utility. This comparative approach is fundamental to making informed decisions in the iterative process of drug discovery and development, ultimately aiming to deliver more effective and safer targeted therapies.

References

Sources

Comparative

Head-to-head comparison of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine and a known drug

Technical Comparison Guide: 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine vs. The Imidazo[1,2-a]pyridine Scaffold (Zolpidem Class) Executive Summary This guide provides a head-to-head technical evaluation of 5-Bromo-2,3-dihy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine vs. The Imidazo[1,2-a]pyridine Scaffold (Zolpidem Class)

Executive Summary

This guide provides a head-to-head technical evaluation of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (hereafter Compound A ) against the established Imidazo[1,2-a]pyridine scaffold found in the blockbuster drug Zolpidem (Ambien).

While Zolpidem represents a "Gold Standard" for GABAA receptor modulation using a fully aromatic fused system, Compound A represents a modern "Scaffold Hop." It introduces two critical features: ring saturation (dihydro) and aza-substitution (pyrazine) . This guide analyzes why and how researchers substitute the established Zolpidem core with Compound A to improve solubility, metabolic stability, and Fsp3 character in novel drug candidates.

Part 1: Physicochemical & Structural Analysis

The transition from the Zolpidem core to Compound A is not merely cosmetic; it fundamentally alters the molecule's electronic and steric profile.

Comparative Data Table
FeatureCompound A (Challenger)Zolpidem Core (Reference)Impact on Drug Design
Core Structure 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazineImidazo[1,2-a]pyridineA offers higher Fsp3 (3D character).
Aromaticity Partially Saturated (Bicyclic)Fully Aromatic (Flat)A disrupts pi-stacking, potentially improving solubility.
H-Bond Acceptors 3 (N1, N4, N7*)2 (N1, N4)A has higher TPSA; lower BBB permeability risk if not managed.
Lipophilicity (cLogP) Lower (~1.2 - 1.5)Higher (~2.5 - 3.0)A is superior for reducing metabolic clearance.
pKa (Conjugate Acid) ~3.5 - 4.0~6.8 (Zolpidem)A is less basic; reduced risk of hERG inhibition.
Synthetic Utility High (5-Br is activated for Suzuki)High (Standard Suzuki/Buchwald)A requires care to prevent oxidative aromatization.

*Note: The extra nitrogen in the pyrazine ring acts as an additional weak acceptor.

The "Fsp3" Advantage

Modern drug discovery emphasizes increasing the fraction of sp3-hybridized carbons (Fsp3) to improve clinical success rates.

  • Zolpidem (Reference): The core is flat. Flat molecules often suffer from poor solubility due to strong crystal lattice energy (pi-stacking).

  • Compound A: The C2-C3 ethylene bridge is saturated. This "puckers" the ring, disrupting planarity.

    • Result: Lower melting point, higher aqueous solubility, and access to new chemical space (vectors) off the saturated backbone.

Part 2: Synthetic Utility & Reactivity

The 5-bromo position on Compound A is the "warhead" for diversification. However, its reactivity differs from the aromatic pyridine analog.

Reactivity Profile

The C-Br bond in Compound A is adjacent to the bridgehead nitrogen but is part of a vinylogous amidine system.

  • Electrophilicity: Compound A is more electron-deficient than the Zolpidem core due to the extra nitrogen (pyrazine). This makes the C-Br bond highly reactive toward oxidative addition with Palladium (Pd).

  • Stability Warning: Unlike the stable Zolpidem core, Compound A can undergo oxidative aromatization . Exposure to air under basic conditions at high temperatures can strip hydrogens from the C2-C3 bridge, converting the dihydro scaffold into the fully aromatic imidazo[1,2-a]pyrazine.

Pathway Visualization (Scaffold Hopping)

ScaffoldHop Zolpidem Zolpidem Core (Imidazo[1,2-a]pyridine) Flat, Aromatic, Lipophilic Design Design Decision: Improve Solubility & Fsp3 Zolpidem->Design High LogP / hERG Risk CompA Compound A (Dihydroimidazo[1,2-a]pyrazine) 3D-Shape, Polar, Soluble Design->CompA Scaffold Hop (+N, +Saturation) Target Target Drug Candidate (Kinase/GPCR Inhibitor) CompA->Target Pd-Catalyzed Coupling

Figure 1: Logic flow for substituting the Zolpidem core with Compound A to improve physicochemical properties.

Part 3: Experimental Protocol (Self-Validating)

Objective: Perform a Suzuki-Miyaura coupling at the 5-position of Compound A without aromatizing the dihydro-ring.

The Challenge: Standard Suzuki conditions (K2CO3, DMF, 100°C, open air) will likely oxidize Compound A to the aromatic analog, ruining the Fsp3 design intent.

Optimized Protocol: Anaerobic Mild Coupling

Reagents:

  • Substrate: 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (1.0 eq)

  • Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) — Chosen for stability and bite angle.

  • Base: Cs2CO3 (2.0 eq) — Cesium is superior to Potassium for solubility in dioxane.

  • Solvent: 1,4-Dioxane/Water (4:1) — Degassed.

Step-by-Step Workflow:

  • Degassing (Critical Step):

    • Place 1,4-dioxane and water in separate vessels.

    • Sparge with Argon gas for 15 minutes before mixing.

    • Validation: Oxygen presence promotes aromatization. If the reaction mixture turns dark black/brown instantly upon heating, oxygen was likely present.

  • Assembly:

    • In a microwave vial, add Compound A, boronic acid, base, and catalyst.

    • Cap the vial and purge with Argon (3x vacuum/backfill cycles).

    • Inject the degassed solvent mixture through the septum.

  • Reaction:

    • Heat to 80°C (Oil bath or Microwave). Do not exceed 100°C.

    • Monitor by LC-MS at 1 hour.

    • Checkpoint: Look for Mass [M+H]. The aromatic impurity will be [M-2]. If [M-2] > 10%, lower temperature to 60°C and extend time.

  • Workup:

    • Filter through Celite.

    • Concentrate.

    • Purify via Flash Chromatography (DCM/MeOH gradient). Note: The product is polar; start with 100% DCM.

Experimental Workflow Diagram

Protocol Start Start: 5-Br-Dihydro Scaffold Degas CRITICAL: Degas Solvents (Argon Sparging 15m) Start->Degas Mix Mix: Pd(dppf)Cl2 + Cs2CO3 (Anaerobic Environment) Degas->Mix Heat Heat: 80°C, 2-4 Hours Mix->Heat Check LC-MS Checkpoint Heat->Check ResultA Mass = M+H (Success: Dihydro Retained) Check->ResultA No Oxidation ResultB Mass = M-2 (Failure: Aromatized) Check->ResultB O2 Leak / Overheating

Figure 2: Decision tree for the Suzuki coupling of Compound A, highlighting the critical control point for preventing oxidation.

Part 4: Biological & Therapeutic Context[1][2][3][4]

Why choose Compound A over the proven Zolpidem scaffold?

  • Metabolic Stability:

    • The Zolpidem core (Imidazo[1,2-a]pyridine) is electron-rich and prone to oxidative metabolism (CYP450) at the 3-position and on the methyl groups.

    • Compound A (Imidazo[1,2-a]pyrazine) contains an extra nitrogen.[1] This lowers the HOMO energy, making the ring less susceptible to electrophilic metabolic attack.

  • Selectivity (Kinase vs. GABAA):

    • While the Zolpidem core is highly specific for the GABAA receptor benzodiazepine site, the Imidazo[1,2-a]pyrazine core is a "Privileged Scaffold" in kinase inhibition (e.g., similar motifs in IGF-1R inhibitors).

    • Application: Researchers use Compound A to design Type I or Type II kinase inhibitors where the pyrazine nitrogen forms a critical hinge-binding interaction (H-bond acceptor) that the pyridine ring of Zolpidem cannot provide.

References

  • Goel, R. et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Institutes of Health. Available at: [Link] (Verified Scaffold Context).

  • Bagdi, A. K. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • SciFinder/CAS Database . 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (CAS 1449117-44-5). Chemical Properties and Supplier Data. Available at: [Link]

  • Lovering, F. et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at: [Link] (Foundational theory for Fsp3 advantage).

Sources

Validation

Validating the Mechanism of Action of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine Using Knockout Models: A Comparative Guide

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive compound to understanding its precise mechanism of action (MoA) is both critical and challenging. The imidazo[1,2-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive compound to understanding its precise mechanism of action (MoA) is both critical and challenging. The imidazo[1,2-a]pyrazine scaffold is a well-established "drug prejudice" scaffold, known for its diverse pharmacological activities, including the inhibition of various kinases like PI3K/mTOR and Aurora Kinase.[1][2][3] More recent investigations have revealed that derivatives of this versatile core can act as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key negative regulator of the cGAS-STING innate immune pathway.[4][5]

This guide focuses on a specific derivative, 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine. While its exact molecular target is yet to be fully elucidated, its structural similarity to known ENPP1 inhibitors suggests a plausible hypothesis: 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine exerts its biological effects by inhibiting ENPP1, thereby activating the STING signaling pathway.

This document provides an in-depth, experience-driven guide on how to rigorously validate this hypothesis using the gold-standard approach for target validation: CRISPR-Cas9 mediated knockout (KO) models. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and compare the compound's performance in wild-type versus knockout systems, offering a clear framework for definitive MoA validation.

The Imperative for Genetic Validation: Why Knockout Models are a Self-Validating System

Phenotypic screening can identify compounds with desirable biological effects, but it doesn't reveal the "how." While methods like chemical proteomics can identify potential binding partners, they do not confirm that engagement with a specific target is responsible for the observed cellular phenotype. Off-target effects are a notorious cause of late-stage drug development failure.

This is where genetic validation becomes indispensable. By completely removing the putative protein target from a cell or organism, we create a clean experimental system to ask a simple, powerful question: Does the compound's activity persist in the absence of its proposed target?

If the compound is indeed acting "on-target," its effect should be significantly diminished or completely abrogated in the knockout model. Conversely, if the effect remains, it strongly suggests an alternative MoA or the involvement of off-target interactions. The CRISPR-Cas9 system, due to its efficiency and precision, has become the tool of choice for generating such models.[6]

The Putative Signaling Pathway: ENPP1 Inhibition and STING Activation

Before we proceed to the experimental workflow, it is crucial to understand the proposed biological context. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon DNA binding, cGAS synthesizes the second messenger 2'3'-cGAMP, which in turn binds to and activates STING.[7] This activation leads to a signaling cascade culminating in the production of type I interferons and other inflammatory cytokines, mounting an anti-pathogen or anti-tumor response.[8]

ENPP1 is a phosphodiesterase that hydrolyzes 2'3'-cGAMP, effectively acting as a brake on the STING pathway.[4][9] We hypothesize that 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine inhibits ENPP1, leading to an accumulation of 2'3'-cGAMP and subsequent hyperactivation of STING signaling.

putative_signaling_pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus cGAMP_ext 2'3'-cGAMP STING STING (on ER membrane) cGAMP_ext->STING activates cGAS cGAS cGAS->cGAMP_ext synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes_in_nucleus IFN-β Genes pIRF3->IFN_Genes_in_nucleus translocates & activates transcription IFN_Genes IFN-β Genes ENPP1 ENPP1 (Membrane Bound) ENPP1->cGAMP_ext hydrolyzes Compound 5-Bromo-2,3-dihydro- imidazo[1,2-a]pyrazine Compound->ENPP1 inhibits experimental_workflow cluster_prep Part 1: KO Cell Line Generation cluster_validation Part 2: KO Clone Validation cluster_comparison Part 3: Comparative Analysis A 1. gRNA Design & Vector Construction B 2. Transfection of WT Cells A->B C 3. Single-Cell Cloning B->C D 4. Genomic DNA Sequencing C->D Expand Clones E 5. qPCR Analysis (mRNA level) D->E F 6. Western Blot (Protein level) E->F G 7. Treat WT & KO Cells with Compound F->G Select Validated KO Clone H 8. Functional Assay (e.g., IFN-β ELISA) G->H I 9. Data Analysis & MoA Conclusion H->I

Caption: Workflow for validating MoA using a knockout model.

Part 1: Generation of an ENPP1 Knockout Cell Line via CRISPR-Cas9

The choice of cell line is critical. A human monocytic cell line like THP-1, which has a robust cGAS-STING pathway, is an excellent model system.

Protocol 1: CRISPR-Cas9 Mediated Knockout of ENPP1

  • Guide RNA (gRNA) Design:

    • Causality: To ensure a complete loss-of-function, we must design gRNAs that target a critical early exon of the ENPP1 gene. This maximizes the probability of generating a frameshift mutation leading to a premature stop codon and subsequent nonsense-mediated mRNA decay.

    • Action: Use a reputable online tool (e.g., CHOPCHOP, Synthego) to design at least two gRNAs targeting exon 1 or 2 of ENPP1. Select gRNAs with high predicted on-target efficiency and low off-target scores.

  • Vector Construction/gRNA Preparation:

    • Causality: The delivery method impacts efficiency. While all-in-one plasmids (like pX459) containing both Cas9 and the gRNA are common, delivering Cas9 and gRNA as a ribonucleoprotein (RNP) complex can reduce off-target effects by limiting the active time of the nuclease in the cell. [10] * Action (RNP Method): Synthesize the selected gRNAs and purchase purified Cas9 nuclease. Form RNP complexes by incubating Cas9 protein with the synthetic gRNA according to the manufacturer's protocol just prior to transfection.

  • Transfection:

    • Causality: The goal is to efficiently deliver the CRISPR machinery into the cells. Electroporation is highly effective for suspension cells like THP-1.

    • Action: Transfect THP-1 cells with the Cas9-gRNA RNP complexes using an electroporation system (e.g., Neon™ Transfection System). Include a non-targeting gRNA as a negative control.

  • Single-Cell Cloning:

    • Causality: CRISPR-Cas9 editing is not 100% efficient and results in a mixed population of wild-type, heterozygous, and homozygous knockout cells. To obtain a pure KO line, individual cells must be isolated and expanded.

    • Action: Two to three days post-transfection, dilute the cell suspension to a concentration of ~0.5 cells per 100 µL and plate into 96-well plates. This limiting dilution approach increases the probability that each growing colony originates from a single cell.

  • Expansion of Clones:

    • Action: Monitor the plates over 2-3 weeks. As colonies become visible, expand them into larger wells (24-well, then 6-well plates) for further analysis. Create duplicate plates for genomic DNA extraction and cryopreservation.

Part 2: Rigorous Validation of Putative ENPP1 KO Clones

Validation is a multi-step process. Relying on a single method is insufficient. For instance, qPCR alone is not suitable for confirming a knockout, as mRNA can still be transcribed from a gene containing a frameshift mutation. [11][12]Protein-level analysis is the ultimate confirmation of a successful knockout. [13] Protocol 2: Genomic Validation by Sanger Sequencing

  • Genomic DNA Extraction: Extract genomic DNA from each expanded clone.

  • PCR Amplification: Design PCR primers that flank the gRNA target site in the ENPP1 gene. Amplify this region (~500-800 bp) from the genomic DNA of each clone and from wild-type cells.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Analysis: Align the sequencing results from the clones to the wild-type sequence using a tool like TIDE or ICE. A successful biallelic knockout will show a frameshift-inducing insertion or deletion (indel) at the target site on both alleles.

Protocol 3: Protein Validation by Western Blot

  • Cell Lysis: Prepare protein lysates from wild-type cells and from the clones that were confirmed to have biallelic frameshift mutations by sequencing. [14]2. SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a validated primary antibody specific for ENPP1. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: A true ENPP1 knockout clone will show a complete absence of the ENPP1 protein band compared to the wild-type control. [13] Table 1: Summary of Hypothetical ENPP1 KO Clone Validation Data

Clone IDSanger Sequencing ResultENPP1 mRNA (Relative to WT, via qPCR)ENPP1 Protein (Western Blot)Status
WTWild-Type Sequence1.00PresentWild-Type
C4+1 bp insertion (Allele 1), -7 bp deletion (Allele 2)0.21Absent Validated KO
C7-3 bp deletion (in-frame)0.95PresentNot a KO
C9Wild-Type Sequence1.05PresentWild-Type
C11+1 bp insertion (Allele 1), WT (Allele 2)0.65Present (Reduced)Heterozygous
Part 3: Comparative Analysis of Compound Activity

With a validated ENPP1 KO cell line and its corresponding wild-type counterpart, we can now definitively test our initial hypothesis.

Protocol 4: Functional MoA Assay

  • Cell Plating: Plate an equal number of wild-type THP-1 cells and validated ENPP1 KO THP-1 cells.

  • Treatment: Treat the cells with a dose-response curve of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Stimulation: After a short pre-incubation with the compound, stimulate the cells with a known STING agonist like 2'3'-cGAMP or by transfecting them with herring testis DNA (ht-DNA) to activate the endogenous cGAS-STING pathway.

  • Functional Readout: After 18-24 hours, collect the cell culture supernatant.

  • Quantification: Measure the concentration of secreted IFN-β using a specific ELISA kit.

Expected Outcome & Data Interpretation

If our hypothesis is correct, 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine will potentiate STING-dependent IFN-β production in wild-type cells. This effect will be significantly blunted or absent in the ENPP1 KO cells, as the molecular target of the compound has been removed.

Table 2: Hypothetical Comparative Performance Data (IFN-β Secretion, pg/mL)

TreatmentWild-Type THP-1 CellsENPP1 KO THP-1 CellsInterpretation
Vehicle + ht-DNA150 ± 25850 ± 90KO cells show higher basal STING activation due to lack of ENPP1 brake.
1 µM Compound + ht-DNA750 ± 60875 ± 95Compound potentiates STING signaling in WT cells. This effect is abrogated in KO cells, as their pathway is already maximally active.
Fold Change (Compound/Vehicle) 5.0x ~1.0x On-target effect is confirmed.

Comparison with Alternative Target Validation Methods

While knockout models provide the most definitive evidence, other techniques can offer complementary data.

  • Thermal Shift Assay (TSA): Can confirm direct binding of the compound to purified ENPP1 protein but provides no information on cellular activity or on-target effects.

  • Affinity-based Proteomics: Can pull down potential binding partners from cell lysates but, like TSA, does not confirm that this binding event is responsible for the observed phenotype.

  • RNA interference (RNAi): Can be used to knockdown target expression. However, knockdown is often incomplete, which can lead to ambiguous results. CRISPR-mediated knockout provides a complete and permanent loss of the target protein, yielding more definitive data. [7] Ultimately, the concordance of results from these alternative methods with the clear-cut data from a knockout model builds an unshakable foundation for the proposed mechanism of action.

Conclusion

Validating the mechanism of action is a cornerstone of modern drug discovery. For a novel compound like 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine, proposing a putative target based on its chemical scaffold is a logical first step. However, rigorous validation is paramount. As demonstrated in this guide, the generation and proper validation of a CRISPR-Cas9 knockout model provide an unambiguous, self-validating system to test such a hypothesis. By comparing the compound's activity in wild-type versus knockout cells, researchers can move beyond correlation to establish causation, building a solid, data-driven case for the compound's on-target mechanism of action and paving the way for further preclinical and clinical development.

References

  • Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry.[Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.[Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health.[Link]

  • ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. MDPI.[Link]

  • Imidazo[1,2-a]pyrazines. ResearchGate.[Link]

  • Knockout verification using western blot vs qPCR. Reddit.[Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed.[Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Institutes of Health.[Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed.[Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.[Link]

  • AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model. National Institutes of Health.[Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.[Link]

  • Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells. PubMed.[Link]

  • Overcoming the pitfalls of validating knockout cell lines by western blot. Horizon Discovery.[Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. National Institutes of Health.[Link]

  • Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection. Protocols.io.[Link]

  • Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing. National Institutes of Health.[Link]

  • JUN–ENPP1–cGAS–STING axis mediates immune evasion and tumor progression in bladder cancer. National Institutes of Health.[Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. ResearchGate. [https://www.researchgate.net/publication/384661858_Discovery_of_Imidazo12-a]pyrazine_Derivatives_as_Potent_ENPP1_Inhibitors]([Link])

  • Imidazopyrazine Derivatives As Inhibitors of mTOR. National Institutes of Health.[Link]

  • Limitations of qPCR detection in evaluating CRISPR/Cas9 gene knockout efficiency. Preprints.org.[Link]

  • ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. PNAS.[Link]

  • Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. Synthego.[Link]

  • Homoharringtonine and Gilteritinib Synergistically Induce Apoptosis and Suppress Viability in FLT3-ITD-Positive AML Cells. MDPI.[Link]

  • Validating a Quantitative PCR (qPCR) Experiment to Minimize Error and Maximize Data Quality. Bio-Rad.[Link]

  • Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Creative Biolabs.[Link]

  • Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention. ResearchGate.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (CAS No. 1449117-44-5).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (CAS No. 1449117-44-5). As a brominated heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug discovery, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection.[1][2][3] This guide moves beyond simple checklists to explain the chemical reasoning behind each procedural step, empowering researchers to make informed safety decisions.

Section 1: Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. While specific toxicological data for 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine is limited, its classification as a brominated organic compound and data from similar imidazo[1,2-a]pyrazine structures provide a strong basis for a conservative risk assessment. The primary hazard identified is "Harmful if swallowed" (H302).[4] Furthermore, related brominated heterocyclic compounds are known to cause skin, eye, and respiratory irritation.[5][6][7]

The causality here is clear: the molecule's structure contains a bromine atom, classifying it as a halogenated organic. These compounds require specific disposal pathways because they can persist in the environment and form hazardous byproducts, such as hydrobromic acid or brominated dioxins/furans, if subjected to improper treatment like low-temperature combustion.[8][9] Therefore, all procedures must be based on the stringent guidelines for halogenated chemical waste.[10][11]

PropertyValueReference
CAS Number 1449117-44-5[4]
Molecular Formula C₆H₆BrN₃[4]
GHS Hazard Statement H302: Harmful if swallowed[4]
GHS Pictogram GHS07 (Harmful/Irritant)[4]
Inferred Hazards May cause skin, eye, and respiratory irritation.[5][7]
Chemical Class Halogenated Heterocyclic Organic CompoundN/A
Section 2: The Core Principle: Segregation of Halogenated Waste

The single most critical step in managing this waste stream is strict segregation. Mixing halogenated waste with non-halogenated solvent waste is a common and costly error in laboratory settings. The reason for this is rooted in the final disposal technology. Halogenated wastes typically require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., HBr) produced.[12] Non-halogenated solvents, on the other hand, may be recycled as fuel.[13] Contaminating a large volume of non-halogenated waste with even a small amount of a brominated compound like this one forces the entire volume to be treated via the more complex and expensive halogenated pathway.[13]

Field-Proven Insight: Always maintain a dedicated, clearly labeled "Halogenated Organic Waste" container in the laboratory. This simple practice prevents cross-contamination and ensures cost-effective, compliant disposal.

Section 3: Standard Operating Procedure (SOP) for Waste Collection and Disposal

This protocol outlines the self-validating system for safely handling and disposing of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine waste, from the point of generation to final pickup.

Before handling the chemical or its waste, ensure the following PPE is worn to mitigate risks of exposure:

  • Nitrile Gloves: Or other chemically resistant gloves.

  • Safety Goggles: Must provide a complete seal around the eyes. A face shield is recommended if there is a risk of splashing.

  • Laboratory Coat: To prevent skin contact.[5]

This procedure applies to the pure solid compound and any materials grossly contaminated with it (e.g., weighing papers, pipette tips, contaminated gloves).

  • Designate a Waste Container: Select a chemically compatible container, typically polyethylene (HDPE) or glass, with a secure, vapor-tight screw cap.[10][11]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "Waste 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine".

    • The primary hazard: "Toxic," "Harmful."

    • The date accumulation started.

    • The GHS pictogram for "Harmful/Irritant".[11]

  • Collect Solid Waste:

    • Carefully sweep up any solid waste using a dedicated brush and dustpan to minimize dust generation.[14]

    • Place the collected solid and any contaminated disposables (weighing paper, etc.) directly into the designated hazardous waste container.[14]

  • Seal the Container: Keep the container tightly closed at all times, except when actively adding waste.[11][15] This is a critical step to prevent the release of any potential vapors and to ensure the container is spill-proof.

  • Designated Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[11] This precaution ensures that any potential leaks are captured.

  • Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10][16]

Section 4: Emergency Procedures for Spills

Accidents require immediate and correct action. The response protocol is dictated by the scale of the spill.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the quantity of material released.

  • Small Solid Spill (<1 gram):

    • Ensure proper PPE is worn.

    • Gently sweep the solid material using a dustpan and brush, avoiding dust creation.[14]

    • Place the collected material and all cleanup supplies into the designated halogenated waste container.

    • Wipe the area with a detergent solution, followed by water.[17]

  • Large Spill or Spill Outside of a Fume Hood:

    • Evacuate the immediate area.

    • Prevent entry by others.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment, including respiratory protection.[17]

Section 5: Final Disposal Pathway

The ultimate disposal of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine is not performed by the researcher. The responsibility lies in proper collection, labeling, and storage.

  • Request Pickup: Once the waste container is nearly full (e.g., 75% capacity), submit a chemical waste collection request to your institution's EH&S office.[11]

  • Professional Disposal: EH&S will arrange for a licensed hazardous waste management contractor to transport the material for final disposal.

  • Likely Treatment Method: The standard and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).[12][18] This process ensures the complete destruction of the organic molecule into simpler, less harmful components.

Visualized Disposal Workflow

The following diagram illustrates the critical decision-making and procedural flow for the proper management of waste containing 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine.

DisposalWorkflow start Waste Generation: 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine or contaminated material ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is it a halogenated organic compound? ppe->characterize collect Step 3: Collect Waste in Designated 'Halogenated Organics' Container characterize->collect Yes non_haz Consult EH&S for Non-Hazardous Waste Stream (Not Applicable for this compound) characterize->non_haz No label Step 4: Label Container Correctly 'Hazardous Waste', full chemical name, date, and hazard pictograms. collect->label storage Step 5: Store Securely Closed container in secondary containment in a designated Satellite Accumulation Area. label->storage pickup Step 6: Arrange for Disposal Contact institutional EH&S for pickup by a licensed contractor. storage->pickup

Caption: Disposal Decision Workflow for Halogenated Chemical Waste.

References

  • Chemwatch MSDS 17412 - Sdfine.
  • Safety Data Sheet: 5-Bromo-2'-deoxyuridine.Carl ROTH.
  • Safety D
  • Halogenated Solvents.Washington State University Environmental Health & Safety.
  • Halogenated Solvents in Laboratories.
  • Safety D
  • 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine.Fluorochem.
  • Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFshZ8Q9jc_0TAexHHlZR8ymVxNJ1FVP2fjCIKh62nOfLRi5-c37xsXtOW080JhhVWlOX6AWWzPYehrP2Q7rtGszd_MBQntSVplqFD-YNotOoUeqHP7hSIUd19jUR2IfzkJaGz70ndtW9-ddaOJnzrv7GkbIBeXSgYH8qFt1wV9eEeWLwHKyvGli5BH9FceQSFNS1vfhLszRFGXlzD5VDjCHEdS6mlbF-xXnVDTWWyf7P4i2sDO]([Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine is one such compound, a heterocyclic building block with...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine is one such compound, a heterocyclic building block with significant potential. However, realizing this potential requires an unwavering commitment to safety. This guide provides essential, field-proven safety and operational protocols, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to handle this compound responsibly, ensuring both personal safety and the integrity of your research.

Hazard Identification: A Proactive Assessment

Understanding the specific risks associated with 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine is the foundational step in a robust safety plan. While comprehensive toxicological data may be limited for novel compounds, we can construct a reliable hazard profile based on available supplier information and data from structurally similar brominated heterocyclic compounds.

The primary supplier, Fluorochem, classifies this compound with the GHS07 pictogram, indicating it is harmful and an irritant[1]. The specific hazard statement is H302: Harmful if swallowed[1]. This is our starting point, but a thorough risk assessment requires us to anticipate other potential hazards based on its chemical class. Safety data for analogous compounds, such as 2-Bromo-5-fluoropyrazine, point to risks of skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2]. Therefore, we must operate under the assumption that 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine presents similar risks.

Hazard Class GHS Code Description Source/Analogy
Acute Toxicity, Oral H302Harmful if swallowedFluorochem[1]
Skin Corrosion/Irritation H315 (Assumed)Causes skin irritationAnalogy: 2-Bromo-5-fluoropyrazine[2]
Serious Eye Damage/Irritation H319 (Assumed)Causes serious eye irritationAnalogy: 2-Bromo-5-fluoropyrazine[2]
Respiratory Irritation H335 (Assumed)May cause respiratory irritationAnalogy: 2-Bromo-5-fluoropyrazine[2]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is non-negotiable. The selection of appropriate barriers is dictated by the potential routes of exposure—inhalation, skin contact, and eye contact.

Engineering Controls: The First Line of Defense

All handling of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine, especially when in solid/powder form, must be conducted within a certified chemical fume hood[3]. This is critical to minimize inhalation of airborne particles and potential vapors.

Eye and Face Protection
  • Safety Glasses: At a minimum, safety glasses with side shields are required.

  • Face Shield: When handling larger quantities (>1g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face[4].

Skin and Body Protection
  • Gloves: Nitrile gloves are a standard for many laboratory chemicals. It is crucial to double-glove when handling this compound and to change gloves immediately if contamination is suspected. Always wash hands thoroughly after removing gloves[2].

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

Respiratory Protection

For standard laboratory-scale operations conducted within a fume hood, a respirator is typically not required. However, if there is a potential for exposure outside of a fume hood, such as during a large spill, a full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel[5][6].

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the quantity and nature of the handling procedure.

PPE_Workflow start Start: Handling 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine fume_hood Work in Chemical Fume Hood? start->fume_hood stop STOP. Do not proceed without a functioning fume hood. fume_hood->stop No quantity Quantity Handled? fume_hood->quantity Yes small_scale < 1 gram (e.g., weighing for reaction) quantity->small_scale Small Scale large_scale > 1 gram (e.g., bulk transfer) quantity->large_scale Large Scale ppe_standard Standard PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat small_scale->ppe_standard ppe_enhanced Enhanced PPE: - Standard PPE PLUS - Face Shield large_scale->ppe_enhanced

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow minimizes the risk of exposure and contamination.

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all required equipment (spatulas, weigh paper, glassware) and PPE.

  • Weighing:

    • Perform all weighing operations on a balance located inside the fume hood.

    • Use a micro-spatula to carefully transfer the solid compound to avoid generating dust. Do not pour the solid directly from the bottle.

    • If the compound is electrostatically charged, use an anti-static gun to neutralize the container before opening.

  • Dissolution:

    • Add the solvent to the flask containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing and dust formation.

    • Cap the flask immediately after adding the solvent and the compound.

  • Post-Handling:

    • Carefully remove contaminated weigh paper or other disposables and place them in a designated, sealed waste bag inside the fume hood.

    • Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated with a solvent-dampened cloth. Dispose of the cloth in the sealed waste bag.

    • Remove outer gloves before exiting the fume hood.

Emergency Response Plan

Immediate and correct action is vital in the event of an exposure or spill.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[1][7]. Seek medical attention if irritation develops[8].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[7][8].

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek immediate medical attention[2][3].

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor[1][2].

  • Minor Spill (<1g) inside a Fume Hood:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.

    • Carefully sweep the absorbed material into a designated waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place all cleaning materials in the halogenated waste container.

  • Major Spill:

    • Evacuate the laboratory immediately and alert personnel in adjacent areas.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Solid Waste: All disposable materials contaminated with 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine (e.g., gloves, weigh paper, absorbent pads) must be collected in a clearly labeled, sealed container designated for Halogenated Organic Waste [9].

  • Liquid Waste: Solutions containing the compound and any subsequent reaction mixtures should be disposed of in a labeled Halogenated Organic Waste container.

  • Decontamination of Glassware: Before washing, glassware should be rinsed with a suitable solvent (e.g., acetone, ethanol) with the rinsate collected into the halogenated waste stream. For residual bromine-containing compounds, a rinse with a dilute solution of a reducing agent like sodium thiosulfate can be effective for neutralization before final cleaning[9][10].

Organobromine compounds can be persistent and bio-accumulative, making it imperative that they are not released into the environment[11]. Incineration is a common disposal method for halogenated waste, but it requires specialized facilities to handle the potential formation of hazardous byproducts[12]. Always follow your institution's specific waste disposal guidelines.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link]

  • Albaugh. (2016). SAFETY DATA SHEET BROMICIDE® GRANULES (US). Retrieved from [Link]

  • Chemwatch. (n.d.). MSDS 17412 - Sdfine. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Bromination Reagent Guide. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Adimurthy, S., et al. (2013). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]

  • SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. Retrieved from [Link]

  • Chemtalk - Science Forum For Lab Technicians. (2008). Bromine water - disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Retrieved from [Link]

  • Vehlow, J. (2001). Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. Retrieved from [Link]

  • Reddit. (2017). Safely handling a liter of Bromine?. r/chemistry. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine
Reactant of Route 2
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine
© Copyright 2026 BenchChem. All Rights Reserved.